molecular formula C14H15NO B3338179 3-Phenyl-1-(pyridin-4-yl)propan-1-ol CAS No. 865075-16-7

3-Phenyl-1-(pyridin-4-yl)propan-1-ol

Cat. No.: B3338179
CAS No.: 865075-16-7
M. Wt: 213.27
InChI Key: LKRXAUGAEMSWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-(pyridin-4-yl)propan-1-ol is a chiral secondary alcohol featuring a pyridinyl group at position 1 and a phenyl group at position 3 of the propanol backbone. This structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capability, and aromatic π-π interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis and Characterization: The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, analogous pyridine-propanol derivatives are synthesized by reacting 3-(pyridin-4-yl)propan-1-ol with nitro-substituted phthalonitrile under nitrogen at 50 °C for 72 hours, yielding products in ~73% efficiency . Characterization is typically performed via $^1$H NMR, as demonstrated for this compound in Figure S42 of supplementary materials .

Properties

IUPAC Name

3-phenyl-1-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11,14,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXAUGAEMSWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292027
Record name α-(2-Phenylethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865075-16-7
Record name α-(2-Phenylethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865075-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Phenylethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted phenyl or pyridinyl compounds

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis parameters, and properties:

Compound Name Substituents/Modifications Synthesis Method Yield (%) Key Properties/Applications References
3-Phenyl-1-(pyridin-4-yl)propan-1-ol Phenyl (C3), pyridin-4-yl (C1) GP2 method (38.6 W, 16 hours) 80 Intermediate for H-bonded assemblies
3-(4-Bromopyridin-2-yl)propan-1-ol (65) 4-Bromopyridin-2-yl (C3) GP2 method 85 Enhanced electrophilicity for cross-coupling
3-(4-Chlorophenyl)propan-1-ol (66) 4-Chlorophenyl (C3) GP2 method 87 Higher lipophilicity; drug intermediate
3-(Perfluorophenyl)propan-1-ol (67) Perfluorophenyl (C3) GP2 method 80 Electron-deficient; fluorophoric probes
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol Two pyridin-4-yl groups (C1, C3) Multi-step coupling N/A Increased rigidity; metal coordination
3,3,3-Trifluoro-2-(pyridin-4-yl)propan-1-ol Trifluoro (C2), pyridin-4-yl (C3) Fluorination N/A Enhanced metabolic stability

Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The phenyl group in this compound provides moderate electron density, while bromo (65) and chloro (66) substituents enhance electrophilicity, enabling Suzuki-Miyaura couplings .
    • Perfluorophenyl (67) introduces strong electron-withdrawing effects, useful in materials science for designing fluorophores .
  • Symmetry and Steric Effects :

    • The di-pyridinyl analog (13) exhibits enhanced symmetry, favoring coordination with transition metals (e.g., Ru or Pd) in catalysis .
    • Trifluoro derivatives (9) reduce rotational freedom, improving metabolic stability in drug candidates .
  • Hydrogen-Bonding Capacity: The hydroxyl group in this compound participates in H-bonded rosette assemblies, as seen in porphyrin nanoring systems . This property is less pronounced in halogenated analogs (65, 66) due to reduced polarity.

Biological Activity

3-Phenyl-1-(pyridin-4-yl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group and a pyridine moiety attached to a propanol backbone, with a molecular formula of C16_{16}H17_{17}N and a molecular weight of approximately 239.32 g/mol. Its unique structure allows for various chemical interactions, making it a candidate for medicinal chemistry applications.

1. Antimicrobial and Antiproliferative Effects

Research has indicated that this compound exhibits antimicrobial properties, which have been explored in various studies. Notably, it has shown potential antiproliferative effects against certain cancer cell lines, suggesting its utility in cancer therapy .

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective effects, indicating that this compound may also interact with neurological pathways. This interaction could be linked to its potential as a treatment for neurodegenerative diseases.

3. Enzyme Inhibition

The compound is believed to inhibit specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis. Preliminary studies suggest its interaction with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:

  • Enzyme Inhibition : Interacting with enzymes that regulate metabolic pathways.
  • Receptor Modulation : Binding to receptors involved in inflammatory and neurological processes.

These interactions may lead to significant biological effects, including anti-inflammatory responses and neuroprotection.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining phenyl and pyridine derivatives under acidic or basic conditions.
  • Reduction Reactions : Reducing corresponding ketones or aldehydes to form the alcohol.

These synthetic routes allow for modifications that enhance the compound's biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Smolecule (2023)Identified potential anti-inflammatory and neuroprotective effects; suggested further research into therapeutic applications.
Benchchem (2024)Investigated antimicrobial and antiproliferative effects; noted potential applications in drug development.
MDPI (2022)Explored the compound's mechanism of action involving enzyme inhibition; highlighted its significance in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-(pyridin-4-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-(pyridin-4-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.